molecular formula C16H11N3O4S2 B5570810 4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile

4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile

Cat. No. B5570810
M. Wt: 373.4 g/mol
InChI Key: ARENUNKRHGPXQU-UHFFFAOYSA-N
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Description

4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile is a useful research compound. Its molecular formula is C16H11N3O4S2 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.01909819 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Several studies have focused on the synthesis of thieno[3,2-d]pyrimidine derivatives and their evaluation as potential anticancer agents. One study reported the environmentally friendly, rapid, and convenient synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, with certain compounds showing significant in vitro anticancer activities against various human tumor cell lines. The study also included a docking study showing good binding mode in the active site of thymidylate synthase enzyme and ADME properties indicating good drug-like properties (Tiwari et al., 2016).

Synthesis and Reactivity

Another area of research involves the synthesis and reactivity of pyrimidine and related heterocyclic compounds. For example, a study explored the synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin, examining the effects of certain 4- and 4,6-substituents on the antiviral activity of pyrrolo[2,3-d]pyrimidines. This research provided insights into structural requirements for antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), emphasizing the significance of amino groups at specific positions for activity (Renau et al., 1996).

Corrosion Inhibition

The application of pyrimidine derivatives extends to materials science, such as their use as corrosion inhibitors. One study described the inhibition performance of a new pyrimidine heterocyclic derivative towards copper corrosion in NaCl solutions, using various electrochemical techniques to demonstrate the compound's efficacy in reducing copper corrosion. This study highlights the potential of pyrimidine derivatives in protecting metals from corrosion, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Khaled et al., 2011).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to exhibit a wide range of biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities. Given the wide range of activities exhibited by structurally similar compounds, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S2/c1-23-9-4-2-8(3-5-9)11(20)7-24-15-10(6-17)12-13(25-15)14(21)19-16(22)18-12/h2-5H,7H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARENUNKRHGPXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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